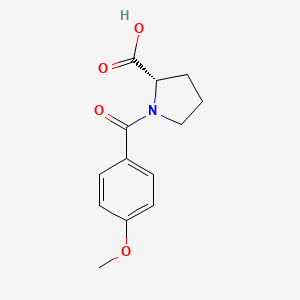

N-(4-Methoxybenzoyl)-L-proline

Description

Significance of L-Proline and N-Acylated Proline Derivatives in Chemical Biology

L-proline, a unique proteinogenic amino acid with a cyclic structure, plays a critical role in protein synthesis and structure, particularly in collagen. nih.gov Its rigid conformation restricts the conformational space of peptides, influencing their structure and function. nih.gov Beyond its fundamental role in biology, L-proline and its derivatives have garnered significant attention in various scientific disciplines.

N-acylated proline derivatives, a class of compounds where an acyl group is attached to the nitrogen atom of the proline ring, are of particular importance in medicinal chemistry and drug discovery. The process of N-acylation modifies the properties of the parent proline molecule, leading to a diverse range of biological activities. These derivatives are explored for their potential as therapeutic agents, serving as building blocks for more complex molecules like peptides and proteins, and as tools for studying biological processes. ontosight.aimdpi.com For instance, N-acetyl-L-proline is used to study the active sites of the angiotensin-converting enzyme (ACE) and to differentiate between various aminoacylases. guidechem.com The introduction of different acyl groups allows for the fine-tuning of properties such as hydrophobicity, electronic distribution, and steric bulk, which can influence how these molecules interact with biological targets.

The versatility of N-acylated proline derivatives is further highlighted by their application in the development of novel therapeutic agents. Researchers have designed and synthesized various L-proline derivatives as potential inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. nih.gov Furthermore, these derivatives have shown promise in the development of antimicrobial and anticancer drugs.

Overview of N-(4-Methoxybenzoyl)-L-Proline in Academic Research

This compound, also known as (2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid, is a specific N-acylated proline derivative that has been a subject of academic inquiry. Its structure features a 4-methoxybenzoyl group attached to the nitrogen atom of the L-proline ring. This modification imparts specific chemical properties to the molecule, making it a valuable tool in various research areas.

In the realm of medicinal chemistry, the 4-methoxybenzoyl group is a recognized pharmacophore found in molecules that act as protease inhibitors and receptor modulators. This makes this compound a promising scaffold for the design of new bioactive compounds. Research has suggested its potential as an antiparasitic agent, with studies indicating that proline derivatives can interfere with proline uptake in Trypanosoma cruzi, the parasite responsible for Chagas disease.

Furthermore, this compound serves as a protected form of proline in peptide synthesis. The 4-methoxybenzoyl group helps to prevent unwanted side reactions during the step-by-step assembly of peptide chains. The electron-donating nature of the methoxy (B1213986) group also contributes to the stability of the benzoyl moiety, making the compound resistant to cleavage under mild acidic conditions, a desirable characteristic in synthetic organic chemistry.

The compound's structure, combining the rigid proline ring with the aromatic 4-methoxybenzoyl group, allows for specific interactions with biological macromolecules. The methoxybenzoyl group can engage in hydrophobic interactions within protein binding pockets, while the proline part can form hydrogen bonds. These interactions are fundamental to its potential biological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C13H15NO4 chemicalbook.com |

| Molecular Weight | 249.26 g/mol chemicalbook.com |

| CAS Number | 62522-92-3 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-10-6-4-9(5-7-10)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAWBHSLAXRYRN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358704 | |

| Record name | N-(4-Methoxybenzoyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62522-92-3 | |

| Record name | 1-(4-Methoxybenzoyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62522-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxybenzoyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxybenzoyl L Proline and Its Analogs

Established Chemical Synthesis Routes

Established synthetic routes to N-(4-methoxybenzoyl)-L-proline primarily rely on the formation of an amide bond between the secondary amine of L-proline and a derivative of 4-methoxybenzoic acid.

Acylation Strategies on L-Proline

A common and direct method for the synthesis of this compound is the acylation of L-proline. This typically involves the reaction of L-proline with an activated form of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. To prevent unwanted side reactions, the organic solvent used is often dried beforehand. google.com For instance, a similar reaction, the acylation of L-proline with phenylacetyl chloride, has been shown to proceed with high yields (up to 97.4%) in a dried organic solvent with a phase transfer catalyst. google.com

The choice of base and solvent can significantly influence the reaction's efficiency. In related acylation reactions, various bases like sodium carbonate, potassium carbonate, N,N-diisopropylethylamine (DIEA), pyridine, and triethylamine (B128534) have been employed. google.com Organic solvents such as tetrahydrofuran, chloroform, acetone, dimethyl sulfoxide, benzene, and N,N-dimethylformamide are also commonly used. google.com

Coupling Reactions Involving 4-Methoxybenzoic Acid Derivatives

Modern coupling techniques offer alternative routes to form the amide bond in this compound. These methods often utilize coupling reagents to facilitate the reaction between the carboxylic acid (4-methoxybenzoic acid) and the amine (L-proline). For example, the synthesis of N-(4-methoxybenzyl)alkenamides has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. nih.gov

Copper-catalyzed coupling reactions, often promoted by L-proline or its derivatives, represent another powerful strategy. nih.govnih.gov While direct coupling of 4-methoxybenzoic acid and L-proline using these specific methods is not explicitly detailed in the provided results, the principle of using a copper catalyst and a proline-based ligand for C-N bond formation is well-established. nih.govmdpi.com For instance, CuI/L-proline systems have been effectively used in coupling reactions between aryl halides and various nitrogen nucleophiles. nih.gov This suggests the potential for analogous systems to be adapted for the synthesis of N-aroyl-L-proline derivatives.

Multistep Synthesis Approaches

In some cases, a multistep synthesis approach may be necessary to obtain this compound or its more complex analogs. youtube.comyoutube.com This is particularly true when starting from readily available but structurally different precursors. For example, the synthesis of (4S)-1-methyl-4-propyl-L-proline, an analog of a fragment in the antibiotic lincomycin, begins with (cis)-4-hydroxy-L-proline and involves several steps, including protection of the nitrogen, oxidation of the hydroxyl group, a Wittig olefination, and subsequent reduction and deprotection. mdpi.com

A general strategy for synthesizing N-acyl amino acids involves the condensation of reactive derivatives of the acyl group and the amino acid, where the carboxyl function of the amino acid is protected. google.com This is followed by saponification to yield the final product. google.com For instance, the synthesis of a 4-substituted proline derivative might start with L-hydroxyproline, which is first protected, then oxidized to a ketone, followed by a Wittig reaction to introduce the desired substituent, and finally hydrogenation and deprotection. google.com

Stereoselective Synthesis and Chiral Control

The inherent chirality of L-proline makes it a valuable starting material and catalyst for stereoselective synthesis.

Diastereoselective and Enantioselective Approaches

The synthesis of analogs of this compound often requires careful control of stereochemistry, particularly when introducing additional chiral centers. Diastereoselective alkylations of L-proline derivatives have been extensively studied. nih.gov The stereochemical outcome of these reactions can be influenced by the N-protecting group and the alkylating agent used. nih.gov

For example, the synthesis of quaternary proline analogs, which are proline derivatives with a substituent at the alpha-carbon, often relies on stereoselective methods. nih.gov These methods are classified based on the bond formed to create the quaternary center. nih.gov A highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester was achieved through a chiral synthesis of a 2-allyl-2-phenylglycine derivative followed by a stereoselective bromine-mediated cyclization. nih.gov

L-Proline as a Chiral Organocatalyst

L-proline itself is a highly effective and widely used chiral organocatalyst. libretexts.orgwikipedia.org It is often referred to as the "simplest enzyme" due to its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity. libretexts.org This catalytic activity stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid group, which can participate in different catalytic cycles, such as enamine and iminium catalysis. libretexts.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is crucial for developing environmentally benign and sustainable processes. unibo.it Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the reduction of waste. unibo.itrsc.org

One of the primary tenets of green chemistry is the use of environmentally friendly solvents or, ideally, the elimination of solvents altogether. researchgate.net In the context of synthesizing proline derivatives, research has explored replacing hazardous solvents with greener alternatives. For instance, the use of water as a solvent in the initial steps of synthesizing 4-oxo-L-proline derivatives from L-hydroxyproline has been reported. google.com This approach significantly reduces the environmental impact compared to traditional methods that often rely on chlorinated hydrocarbons.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher atom economy and under milder conditions. The use of organocatalysts, such as L-proline itself, has been shown to be effective in various organic transformations. rsc.orgresearchgate.net For example, L-proline can catalyze the crotonic condensation of formaldehyde, accelerating the reaction and improving the absorption of gaseous reactants. researchgate.net Furthermore, bifunctional catalysts that combine the functionalities of organic and inorganic components, like L-proline grafted onto polyoxometalates, are being developed for one-pot, multi-component reactions, which simplifies procedures and minimizes waste. rsc.org

The reduction of hazardous reagents is another critical aspect. Traditional oxidation reactions in the synthesis of proline derivatives often employ heavy metals. google.com Greener alternatives, such as using TCCA (trichloroisocyanuric acid) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), have been successfully implemented for the oxidation of N-Boc-L-hydroxyproline. google.com This method avoids the use of toxic heavy metal oxidants.

The following table summarizes some green chemistry approaches applied to the synthesis of proline derivatives and related compounds.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Safer Solvents | Replacing hazardous organic solvents with water. | Synthesis of 4-oxo-L-proline derivatives from L-hydroxyproline in water. | google.com |

| Catalysis | Employing organocatalysts to improve reaction efficiency. | L-proline catalyzed crotonic condensation. | researchgate.net |

| Catalysis | Development of bifunctional catalysts for multi-component reactions. | L-proline grafted polyoxometalate for one-pot synthesis of heterocycles. | rsc.org |

| Reduction of Hazardous Reagents | Replacing heavy metal oxidants with greener alternatives. | Oxidation of N-Boc-L-hydroxyproline using TCCA/TEMPO. | google.com |

| Solvent-Free Reactions | Grinding reactants together without a solvent. | Solvent-free reduction of p-anisaldehyde with NaBH4. | researchgate.net |

Synthetic Optimization and Yield Enhancement

Optimizing synthetic routes and maximizing product yields are essential for the practical and economic viability of producing this compound and its analogs. This involves careful selection of reagents, reaction conditions, and purification methods.

A common strategy for synthesizing N-acylated proline derivatives involves the coupling of L-proline or its ester with an activated carboxylic acid. For instance, this compound can be prepared by reacting L-proline with 4-methoxybenzoyl chloride. The optimization of this reaction often involves the choice of base and solvent to maximize the yield and minimize side reactions.

The choice of protecting groups is also critical for synthetic efficiency. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group of proline during various transformations. google.comrsc.org The ease of its introduction and subsequent removal under specific conditions without affecting other functional groups is a key advantage.

Purification techniques significantly impact the final yield and purity of the product. Column chromatography is a widely used method for purifying proline derivatives. rsc.org The selection of the appropriate solvent system (eluent) is crucial for effective separation.

The following table provides examples of reaction conditions and yields for key steps in the synthesis of proline derivatives, illustrating the outcomes of synthetic optimization efforts.

| Reactant(s) | Product | Reagents and Conditions | Yield | Reference |

| p-Anisaldehyde, NaBH4 | 4-Methoxybenzyl alcohol | Solvent-free grinding | 98% | researchgate.net |

| 4-Methoxybenzyl alcohol, PBr3 | 4-Methoxybenzyl bromide | Solvent-free | 86% | researchgate.net |

| 1,10-Phenanthroline, 4-Methoxybenzyl bromide | (1)-N-4'-Methoxybenzyl-1,10-phenanthrolinium bromide | Acetone, reflux, 12 h | 68% | researchgate.net |

| L-proline, (Boc)2O, Triethylamine | N-Boc-proline | CH2Cl2, room temperature, 2.5 h | - | rsc.org |

| N-Cbz-L-4-oxoproline | N-Cbz-L-4-oxoproline | L-oxyproline, 10% chlorine bleach liquor, TEMPO, morpholine | - | google.com |

It is important to note that while specific yield data for the direct synthesis of this compound was not found in the provided search results, the principles of optimizing acylation reactions and the data from analogous syntheses provide a strong framework for achieving high yields in its preparation.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of N-(4-methoxybenzoyl)-L-proline, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the nature of the amide bond, it is common to observe rotamers (rotational isomers), which can lead to the appearance of two sets of signals for the proline ring protons. The expected chemical shifts are detailed in the table below.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the proline ring appear at distinct chemical shifts.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Proline-Hα | ~4.5 | ~60 |

| Proline-Hβ | ~2.0 - 2.4 | ~30 |

| Proline-Hγ | ~1.9 - 2.2 | ~25 |

| Proline-Hδ | ~3.6 - 3.8 | ~47 |

| Aromatic-H (ortho to C=O) | ~7.8 (d, J ≈ 8.8 Hz) | ~130 |

| Aromatic-H (ortho to OCH₃) | ~6.9 (d, J ≈ 8.8 Hz) | ~114 |

| Methoxy (B1213986) (-OCH₃) | ~3.8 (s) | ~55.5 |

| Carboxyl (-COOH) | ~10-12 (br s) | ~175 |

| Amide Carbonyl (C=O) | N/A | ~170 |

| Aromatic C-OCH₃ | N/A | ~163 |

| Aromatic C-C=O | N/A | ~127 |

Note: Predicted values are based on the analysis of L-proline and 4-methoxybenzoyl derivatives. Solvent: CDCl₃ or DMSO-d₆.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate intact molecular ions.

The molecular formula for this compound is C₁₃H₁₅NO₄, with a calculated molecular weight of approximately 249.10 g/mol . In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 250.1.

Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. The collision-induced dissociation (CID) of the [M+H]⁺ ion would likely produce several characteristic fragment ions, confirming the connectivity of the molecule.

Predicted ESI-MS/MS Fragmentation Data for this compound

| m/z Value (Predicted) | Fragment Identity | Description of Neutral Loss |

|---|---|---|

| 250.1 | [M+H]⁺ | Protonated parent molecule |

| 232.1 | [M+H - H₂O]⁺ | Loss of water |

| 205.1 | [M+H - COOH]⁺ | Loss of the carboxyl group |

| 135.1 | [C₈H₇O₂]⁺ | 4-Methoxybenzoyl cation (anisoyl cation) |

| 116.1 | [C₅H₁₀NO₂]⁺ | Protonated Proline |

| 70.1 | [C₄H₈N]⁺ | Iminium ion from proline ring fragmentation |

Note: Fragmentation is a complex process and other ions may be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic frequencies. The spectrum provides clear evidence for the key structural components of the molecule.

The IR spectrum is dominated by strong absorptions from the carbonyl groups of the carboxylic acid and the tertiary amide. The presence of the aromatic ring and the ether linkage are also confirmed by specific bands.

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 1725 - 1700 | C=O stretch | Carboxylic Acid Carbonyl |

| 1650 - 1630 | C=O stretch (Amide I band) | Tertiary Amide Carbonyl |

| 1610, 1580, 1510 | C=C stretch | Aromatic Ring |

| 1260 - 1240 | Asymmetric C-O-C stretch | Aryl Ether |

| 1030 - 1020 | Symmetric C-O-C stretch | Aryl Ether |

Note: Values are typical ranges and can be influenced by the sample state (e.g., solid KBr pellet or solution).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its separation from related impurities or starting materials. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound is detected using a UV detector, as the 4-methoxybenzoyl chromophore absorbs UV light strongly. Purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) |

| Column Temperature | 25 - 40 °C |

Note: Method optimization is required for specific applications.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages over traditional HPLC for the analysis of this compound. UPLC utilizes columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures.

The primary benefits of UPLC include significantly faster analysis times, improved resolution between the main compound and closely related impurities, and increased sensitivity. The method parameters are analogous to HPLC but are adapted for the higher pressures and shorter column lengths characteristic of UPLC systems. This enhanced resolution is particularly valuable for stability studies and for the detection of trace-level impurities.

Other Chromatographic Techniques (e.g., MPLC, GC, SFC)

While HPLC and UPLC are the primary analytical tools, other chromatographic techniques serve specific purposes in the purification and analysis of this compound.

**Med

Structure Activity Relationship Sar and Derivative Design

Rational Design of N-(4-Methoxybenzoyl)-L-Proline Derivatives

The rational design of derivatives based on the this compound scaffold involves a strategic approach to modify its structure to enhance desired biological activities. nih.govresearchgate.net This process leverages the foundational roles of its constituent parts: the L-proline moiety, which provides conformational rigidity, and the N-acyl group, which can be tailored for specific molecular interactions. nih.govmdpi.com The design of such derivatives often begins by identifying a biological target and using the existing scaffold as a starting point for optimization.

A key aspect of the rational design process is the use of the proline ring as a constrained template. mdpi.com This rigidity helps to position appended functional groups into specific orientations, which can be crucial for binding to the active sites of enzymes or receptors. lifechemicals.comnih.gov For example, derivatives of L-proline are found in numerous therapeutic agents, including antiviral, antidiabetic, and antihypertensive drugs, highlighting the versatility of this scaffold. enamine.netresearchgate.net

The design strategy for derivatives often focuses on several key areas:

Alteration of the Proline Ring: Substitutions at the 4-position of the proline ring are particularly common and have been shown to significantly influence the ring's pucker and the cis/trans isomerization of the amide bond. nih.govnih.gov This can fine-tune the three-dimensional shape of the molecule to better fit a biological target.

Peptidomimetic Approaches: The scaffold can be incorporated into larger peptide sequences to create peptidomimetics. lifechemicals.com This strategy aims to mimic the structure and function of bioactive peptides while improving metabolic stability. The proline analog can induce specific secondary structures, such as β-turns, which are often critical for biological recognition. nih.govsigmaaldrich.com

The development of novel compounds based on this scaffold is often supported by computational modeling and in vitro screening to predict and validate the effects of structural modifications. nih.gov

Impact of Substituent Modifications on Molecular Interactions

Substitutions on the Benzoyl Ring: The aromatic ring of the N-benzoyl group is a key site for modification. The nature and position of substituents can influence how the molecule docks into a binding pocket.

Electronic Effects: Electron-withdrawing groups (e.g., nitro, fluoro) or electron-donating groups (e.g., methoxy (B1213986), alkyl) can alter the charge distribution across the molecule. nih.govnih.gov This can strengthen or weaken interactions with charged or polar residues in a protein's active site.

Steric Effects: The size of the substituent can create favorable or unfavorable steric interactions. A bulky group might enhance binding by filling a hydrophobic pocket or, conversely, cause steric clashes that reduce affinity.

Hydrogen Bonding: Introducing groups capable of donating or accepting hydrogen bonds (e.g., hydroxyl, amino) can create new, specific interactions with a target, often leading to increased potency.

Substitutions on the Proline Ring: The proline ring itself offers positions for modification, most commonly at the 4-position, which can significantly alter the molecule's conformation and interactions. nih.govresearchgate.net

Stereoelectronic Effects: The introduction of an electronegative substituent like fluorine at the 4-position can have a powerful stereoelectronic effect, influencing the pucker of the pyrrolidine (B122466) ring and the cis/trans equilibrium of the preceding amide bond. nih.gov For example, 4-fluoroproline (B1262513) derivatives have been used extensively to stabilize specific conformations. nih.govnih.gov

The table below illustrates how different substitutions on a proline scaffold can affect biological activity, using examples from studies on various proline-based inhibitors.

| Scaffold/Derivative | Modification | Target | Observed Impact on Activity/Interaction | Reference |

|---|---|---|---|---|

| α-conotoxin Analog | Substitution of Pro-6 with 5-(R)-Phenyl Proline | Nicotinic Acetylcholine Receptors | Increased binding affinity and antagonist activity. | researchgate.net |

| Generic Peptide (Ac-TYPN-NH2) | 4R-Hyp converted to 4R-Fluoro or 4S-Fluoro Proline | N/A (Conformational Study) | Strongly biases ring pucker and amide bond conformation due to stereoelectronic effects. | nih.gov |

| NK-2 Antimicrobial Peptide Analog | Introduction of Proline into the primary sequence | Bacteria/Tumor Cells | Significantly decreased antibacterial and antitumor effects by altering α-helix content. | nih.gov |

| d-Proline Derivatives | cis-configuration of hydrophobic groups on the pyrrolidine ring | Matrix Metalloprotease-2 (MMP-2) | Higher potency compared to analogs with different stereochemistry, indicating the importance of substituent orientation. | mdpi.com |

Conformational Effects of the Proline Moiety and its Analogs

The proline moiety is unique among proteinogenic amino acids because its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. nih.govnih.gov This pyrrolidine ring imposes significant conformational constraints that are fundamental to the structure and function of peptides and proteins. sigmaaldrich.commdpi.com

The key conformational features influenced by the proline ring are:

Backbone Dihedral Angle (Φ): The cyclic nature of proline restricts the backbone dihedral angle Φ to a narrow range, typically around -65°. nih.gov This rigidity reduces the conformational entropy of the polypeptide chain, making proline a potent stabilizer of specific secondary structures, particularly β-turns. nih.govmdpi.com

Amide Bond Isomerization (cis/trans): Unlike most other peptide bonds, which strongly prefer the trans conformation, the Xaa-Pro peptide bond (where Xaa is any amino acid) has a relatively small energy difference between the cis and trans isomers. sigmaaldrich.comsigmaaldrich.com This results in a significant population of the cis conformation (up to 30% in solution), a phenomenon that is critical in protein folding and function. nih.govsigmaaldrich.com The cis/trans isomerization is often a rate-limiting step in protein folding, and enzymes known as peptidyl-prolyl isomerases (PPIases) have evolved to catalyze this process. sigmaaldrich.comsigmaaldrich.com

Ring Puckering (endo/exo): The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations, known as Cγ-endo (DOWN) and Cγ-exo (UP). nih.govmdpi.com This puckering is correlated with the cis/trans state of the preceding amide bond: an exo pucker tends to stabilize the trans isomer, while an endo pucker is favored in the cis isomer. nih.gov

The introduction of substituents on the proline ring, creating proline analogs, can further modulate these conformational equilibria. For instance, electron-withdrawing substituents at the 4-position, such as in 4-hydroxyproline (B1632879) or 4-fluoroproline, can significantly alter the ring pucker preference and the cis/trans isomer ratio through stereoelectronic effects. nih.govnih.govthieme-connect.de These modifications provide a powerful tool for fine-tuning the conformational properties of proline-containing molecules to achieve desired biological outcomes. sigmaaldrich.comnih.gov

| Proline Analog | Key Conformational Feature | Effect | Reference |

|---|---|---|---|

| L-proline | Ring Pucker | Equilibrium between Cγ-endo and Cγ-exo conformers. | nih.gov |

| N-acetyl-L-proline | Ring Pucker and Isomerism | Shows significant changes in both population and geometry of preferred ring conformers compared to L-proline. | nih.gov |

| 4-Hydroxy-L-proline | Ring Pucker | The hydroxyl group influences the pucker, which in turn affects the stability of collagen triple helices. | nih.govthieme-connect.de |

| 4-Fluoro-L-proline | Ring Pucker / Amide Isomerism | Strongly enforces a particular ring pucker and biases the cis/trans ratio due to powerful inductive effects. | nih.gov |

| Azetidine-2-carboxylic acid (four-membered ring) | Rotational Barrier | Lower rotational barrier of the amide bond due to increased ring strain and a shift in nitrogen hybridization. | thieme-connect.de |

Exploration of Proline-Based Scaffolds for Bioactive Molecules

The proline ring is a highly valued scaffold in drug discovery and medicinal chemistry due to its rigid and well-defined three-dimensional structure. ontosight.ainih.govmdpi.com This conformational constraint makes proline and its derivatives ideal starting points for the design of bioactive molecules, as they can present functional groups in precise spatial arrangements necessary for target recognition and binding. lifechemicals.comnih.gov

The applications of proline-based scaffolds are diverse and span numerous therapeutic areas. enamine.netnih.gov They are integral components of drugs targeting enzymes and receptors, where a specific conformation is essential for activity. nih.govsigmaaldrich.com For example, many successful drugs, including inhibitors of the angiotensin-converting enzyme (ACE) and anti-hepatitis agents like ledipasvir, incorporate proline or its analogs to achieve high potency and selectivity. enamine.netnih.gov

Key advantages of using proline-based scaffolds include:

Conformational Rigidity: The cyclic structure reduces the number of accessible conformations, which can lead to higher binding affinity by minimizing the entropic penalty upon binding to a target. mdpi.commdpi.com

Stereochemical Diversity: The proline ring can be substituted at various positions to create a library of analogs with different stereochemical and electronic properties. nih.govnih.gov This allows for systematic exploration of the chemical space around the scaffold to optimize interactions with a biological target. acs.org

Peptidomimetic Potential: Proline scaffolds are excellent building blocks for peptidomimetics, which are compounds designed to mimic natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. lifechemicals.comresearchgate.net

Researchers have synthesized a wide array of complex molecular architectures based on proline, including bicyclic and tricyclic systems, to further constrain the scaffold and explore novel structural motifs. researchgate.netnih.gov These advanced scaffolds are used to develop inhibitors for challenging targets like protein-protein interactions. mdpi.com The synthesis of neonicotinoid analogs from L-proline for use as insecticides further demonstrates the broad utility of this scaffold beyond human therapeutics. nih.gov

Chemical Biology Applications and Advanced Methodologies

N-(4-Methoxybenzoyl)-L-Proline as a Chemical Probe

This compound and its derivatives are valuable as chemical probes to investigate and modulate biological systems. unc.edunih.gov These molecules can be designed to interact with specific proteins, allowing researchers to study the protein's role in cellular processes. unc.edu A high-quality chemical probe should have well-defined interactions with its intended target, and its effects on cells should be attributable to this interaction. unc.edunih.gov

One example of a chemical probe related to proline is PFI-7, which is used to study the human GID4 Pro/N-degron pathway. biorxiv.org This pathway is involved in protein degradation by recognizing proteins with a proline at the N-terminus. biorxiv.org PFI-7 acts as an antagonist, blocking the interaction between the GID4 substrate receptor and these proline-containing proteins. biorxiv.org By observing the effects of PFI-7 on cellular protein levels, researchers can identify potential substrates of the GID4-mediated degradation pathway. biorxiv.org

The development of such probes often involves synthesizing a variety of derivatives to understand the structure-activity relationship. For instance, researchers have synthesized numerous N-acyl-L-proline derivatives and tested their biological activities. tandfonline.com In one study, N-(2-fluorobenzoyl)-L-proline methyl ester was found to significantly promote root growth in lettuce seedlings, demonstrating the potential for these compounds to act as plant growth regulators. tandfonline.com The specificity of these interactions is crucial, as highlighted by the differential effects of N-(1-naphthoyl)-L-proline methyl ester (inhibitory) and N-(2-naphthoyl)-L-proline methyl ester (promotional) on root growth. tandfonline.com

Integration into Peptide and Protein Systems

The unique conformational properties of proline make it a critical residue in protein structure and function. nih.gov The incorporation of proline analogs, such as this compound, into peptides and proteins is a powerful strategy to modulate their structure, stability, and function. nih.govnih.gov

The synthesis of peptides, particularly those with "difficult" sequences prone to aggregation, can be improved by incorporating modified proline residues. nih.gov Backbone protection groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be attached to amino acids to prevent the intermolecular hydrogen bonding that leads to aggregation during solid-phase peptide synthesis (SPPS). nih.govpeptide.com While effective, the use of Hmb can sometimes lead to slow and incomplete coupling of the subsequent amino acid. nih.gov An alternative and often superior approach is the use of pseudoprolines, which also disrupt aggregation. nih.gov

A technique known as "proline editing" allows for the synthesis of peptides with diverse, stereospecifically modified proline residues. acs.org This method involves incorporating Fmoc-hydroxyproline into a peptide during standard SPPS, followed by orthogonal removal of a protecting group and subsequent modification of the hydroxyl group. acs.org This has enabled the creation of a wide array of 4-substituted prolines with various functionalities, including spectroscopic handles and reactive groups for bioorthogonal conjugation. acs.orgacs.org

The integration of non-canonical proline analogs can have significant effects on the conformational preferences of the peptide backbone. For example, proline analogs with electron-withdrawing substituents at the 4-position can influence the Cγ-exo or Cγ-endo ring pucker, which in turn affects the cis-trans isomerization of the preceding peptide bond. nih.gov These structural modifications can be used to fine-tune the properties of peptides and proteins for various applications, including the development of novel therapeutics and biomaterials. acs.org

Development of Bioanalytical Assays for Detection and Quantification

The ability to accurately detect and quantify L-proline and its derivatives is essential for studying their roles in various biological and chemical systems. Several bioanalytical methods have been developed for this purpose, ranging from traditional colorimetric assays to more specific enzymatic and chromatographic techniques.

The most common method for proline quantification is the ninhydrin (B49086) assay, which relies on the formation of a colored product when proline reacts with ninhydrin under acidic conditions. nih.govfrontiersin.org However, this method can suffer from a lack of specificity, as ninhydrin can cross-react with other amino acids and structurally related compounds, potentially leading to an overestimation of proline concentration. nih.govfrontiersin.org To address this, more specific enzymatic assays have been developed. nih.govfrontiersin.org One such assay utilizes the reverse reaction of δ1-pyrroline-5-carboxylate reductase (P5CR), an enzyme involved in proline biosynthesis. nih.govfrontiersin.org This method offers high specificity for L-proline and has been shown to be as sensitive as the ninhydrin assay. nih.govfrontiersin.org The enzymatic assay is robust, and the purified enzyme is stable, making it a reliable alternative for accurate proline quantification. nih.gov

For the analysis of this compound and other derivatives within complex mixtures like biological samples or during chemical synthesis, high-performance liquid chromatography (HPLC) is a powerful tool. nih.govsupelco.com.tw HPLC allows for the separation, identification, and quantification of individual components in a mixture. supelco.com.tw The choice of HPLC column and mobile phase is critical for achieving good separation. supelco.com.tw For instance, reversed-phase columns like C18 or polar-embedded phases such as RP-AmideC16 can be used to separate compounds based on their hydrophobicity and polarity. supelco.com.tw

In the context of peptide synthesis, HPLC is indispensable for monitoring the progress of reactions and assessing the purity of the final product. nih.govspringernature.com Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to provide structural information and confirm the identity of the synthesized peptides and any byproducts. nih.gov For instance, in a study on the stability of peptidomimetics in human plasma, UHPLC-MS was used to monitor the degradation of the compounds over time and identify the cleavage sites. nih.gov

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies and Methodologies

The synthesis of N-acylated proline derivatives like N-(4-Methoxybenzoyl)-L-proline has traditionally relied on standard acylation reactions. However, future research is pivoting towards more efficient, diverse, and sustainable synthetic methodologies. Emerging strategies focus on solid-phase synthesis, multicomponent reactions (MCRs), and novel catalytic systems to streamline the production of this compound and its analogues for broader chemical and biological screening.

A key area of development is the adaptation of solid-phase peptide synthesis (SPPS) techniques. One such advanced approach, termed "proline editing," allows for the stereospecific modification of proline residues within a peptide sequence. acs.org This methodology begins with the incorporation of a hydroxyproline (B1673980) residue, which is subsequently modified on the solid support. acs.org This strategy could be adapted to synthesize this compound derivatives by first anchoring L-proline to a resin, followed by acylation with 4-methoxybenzoyl chloride, and then further peptide chain elongation or modification. This method protects the proline's amino and carboxyl groups, facilitating selective reactions. acs.org

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer a highly efficient route to novel proline-based scaffolds. The Ugi-tetrazole reaction, for instance, can utilize C,N-unprotected amino acids directly to create diverse tetrazolo-peptidomimetics. rug.nl Adapting this reaction by using this compound as the acid component could rapidly generate a library of complex molecules with potential pharmaceutical applications. The mechanism involves the formation of a Schiff base, followed by the addition of an isocyanide and an azide, culminating in an irreversible sigmatropic rearrangement to yield the tetrazole product. rug.nl

Furthermore, new catalytic approaches are being explored. While L-proline itself is a celebrated organocatalyst, research into the synthesis of its derivatives involves innovative uses of transition metal catalysts. For example, copper-catalyzed reactions have been effectively used for C-N bond formation in the synthesis of various heterocyclic compounds. nih.govbeilstein-journals.org Future strategies could leverage copper or palladium catalysts to facilitate the coupling of the 4-methoxybenzoyl moiety with the L-proline scaffold under milder conditions, potentially allowing for a broader range of functional groups on either partner.

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Proline Editing (SPPS) | Begins with resin-bound hydroxyproline, which is chemically modified post-synthesis. acs.org | Allows for the creation of complex peptides containing the this compound motif with high control and purity. |

| Ugi-Tetrazole MCR | A one-pot reaction combining an amino acid, aldehyde/ketone, isocyanide, and azide. rug.nl | Rapid generation of a diverse library of peptidomimetics from this compound for high-throughput screening. |

| Transition Metal Catalysis | Use of catalysts like copper (Cu) or palladium (Pd) to facilitate C-N bond formation. nih.govbeilstein-journals.org | Potentially more efficient and milder reaction conditions, with higher tolerance for diverse functional groups. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of novel compounds. For this compound and its derivatives, advanced computational approaches are being employed to predict molecular properties, understand intermolecular interactions, and guide synthetic efforts. These methods offer a cost-effective way to screen virtual libraries and prioritize candidates for experimental validation.

Molecular docking and molecular dynamics (MD) simulations are at the forefront of these computational strategies. nih.govnih.govmdpi.com Docking is used to predict the preferred binding orientation of a ligand (e.g., an this compound analogue) to a biological target, providing a "docking score" as an estimate of binding affinity. nih.gov Following docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time (e.g., 100 nanoseconds), providing insights into the stability of the interactions and conformational changes. plos.org Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. plos.org

For more accurate binding energy predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied post-docking or post-MD simulation. nih.gov This technique calculates the free energy of binding by combining molecular mechanics energies with models for solvation energy. nih.gov

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a higher level of theory to investigate the electronic structure, reactivity, and thermodynamic properties of a molecule. plos.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, calculated via DFT, can indicate a molecule's chemical reactivity and stability. plos.org These QM-based approaches are also crucial for studying reaction mechanisms and transition states, which cannot be observed experimentally. iranchembook.ir

| Computational Method | Application for this compound | Key Outputs |

| Molecular Docking | Predicting binding mode and affinity to potential protein targets. nih.gov | Docking score (e.g., kcal/mol), binding pose, key interacting residues. |

| Molecular Dynamics (MD) | Simulating the dynamic stability of the ligand-protein complex. plos.org | RMSD, RMSF, interaction fingerprints, conformational changes over time. |

| MM/GBSA | Calculating the binding free energy of the ligand-protein complex. nih.gov | ΔG bind (kcal/mol). |

| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and reaction mechanisms. plos.org | HOMO-LUMO energy gap, electrostatic potential maps, thermodynamic properties. |

Unraveling Complex Mechanistic Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new chemical transformations. For this compound, research is moving beyond simple reaction schemes to explore the intricate, often transient, intermediates and transition states that govern its formation and reactivity. This involves a synergy between experimental studies and high-level computational analysis.

Computational tools, especially DFT, are pivotal in elucidating these pathways. researchgate.net For instance, in reactions involving proline, DFT calculations can map the potential energy surface, identifying the structures and energies of intermediates and transition states. This can help distinguish between competing mechanistic possibilities, such as a concerted versus a stepwise pathway, or explain observed stereoselectivity (e.g., endo vs. exo selectivity in cycloaddition reactions). beilstein-journals.orgresearchgate.net

Experimental techniques are also evolving to probe reaction mechanisms. The use of radical traps like TEMPO can help determine if a reaction proceeds through radical intermediates. beilstein-journals.org Kinetic studies measuring reaction rates under different conditions can provide data for constructing Brønsted-type plots, which give insight into the nature of the rate-determining step and the charge development in the transition state. acs.org By combining these experimental probes with computational modeling, a comprehensive picture of the mechanistic landscape for reactions involving this compound can be constructed.

Exploration of New Biological Targets and Interactions

While L-proline is a fundamental amino acid with well-established roles, particularly as a major component of collagen, its N-acylated derivatives like this compound present opportunities to engage with novel biological targets. drugbank.com Future research is directed at systematically exploring these interactions to unlock new therapeutic potential. The addition of the methoxybenzoyl group significantly alters the molecule's size, lipophilicity, and electronic properties, enabling it to interact with protein targets not recognized by native L-proline.

A promising avenue is the investigation of this compound and its analogues as inhibitors of specific enzyme families. For example, research on structurally related N-substituted prolinamido indazoles has identified them as potent inhibitors of Rho Kinase (ROCK), an enzyme involved in cellular contraction and motility. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing inhibitors against other kinases or enzymes where a rigid, functionalized pyrrolidine (B122466) ring can occupy a key binding pocket.

The biological targets of L-proline itself provide a rational starting point for investigation. L-proline interacts with a variety of proteins, including peptidyl-prolyl cis-trans isomerases, prolyl hydroxylases, and amino acid transporters. drugbank.com It is plausible that this compound could act as a modulator or inhibitor of these targets. For instance, it could potentially compete with proline for binding to sodium-dependent proline transporters or interfere with the enzymes that hydroxylate proline residues in collagen synthesis. drugbank.com

The exploration of these new targets is heavily reliant on the computational screening methods described previously, followed by in vitro biological assays. High-throughput screening of this compound against panels of kinases, proteases, and other enzymes can rapidly identify potential biological activities, paving the way for more focused medicinal chemistry efforts.

| Potential Target Class | Rationale / Example | Relevant Organism |

| Kinases | Structurally related proline derivatives inhibit Rho Kinase (ROCK). nih.gov | Humans |

| Peptidyl-prolyl cis-trans isomerases | These enzymes act on proline residues; the derivative could act as a binder or inhibitor. drugbank.com | Humans |

| Prolyl Hydroxylases | Key enzymes in collagen synthesis that target proline. drugbank.com | Humans |

| Amino Acid Transporters | The compound may interact with sodium-dependent proline transporters. drugbank.com | Humans |

| Elastase | A more complex derivative containing the N-(4-methoxybenzoyl)-L-valyl-proline structure is a known inhibitor. cymitquimica.com | Humans |

Q & A

Q. What are the recommended synthetic routes for N-(4-Methoxybenzoyl)-L-proline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves the acylation of L-proline with 4-methoxybenzoyl chloride. Key steps include:

- Activation : Use a coupling agent (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF to facilitate amide bond formation .

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions such as racemization .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and HPLC .

Optimization can be achieved by adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to proline) and reaction time (4–12 hours).

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation of saturated solutions in solvents like methanol or acetonitrile. Use SHELXL for refinement and SHELXS for structure solution .

- Validation : Analyze geometric parameters (bond lengths, angles) against standard values from the Cambridge Structural Database (CSD). Mercury software can visualize packing patterns and hydrogen-bonding networks .

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure R-factor < 5% for high reliability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm the methoxy group (δ ~3.8 ppm) and proline backbone (δ ~1.8–4.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and methoxy C-O vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with < 2 ppm error .

Advanced Research Questions

Q. How can molecular docking studies be applied to understand the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Identify receptors (e.g., enzymes or GPCRs) from databases like RCSB PDB. Prioritize targets with known proline or benzoyl-binding pockets .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Generate 3D conformers of the compound (Canonical SMILES: COC1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)O) and optimize geometry via DFT .

- Validation : Compare docking scores (ΔG) with experimental IC50 values. Perform molecular dynamics simulations (100 ns) to assess binding stability .

Q. How should researchers address discrepancies in crystallographic data between studies?

- Methodological Answer :

- Cross-Validation : Re-analyze raw diffraction data using Olex2 or Coot. Check for twinning or disorder using PLATON .

- Database Comparison : Compare geometric parameters (e.g., torsion angles) with analogous structures in the CSD. Use Mercury’s packing similarity tool to identify outliers .

- Refinement Strategies : Test alternative space groups or restraints for flexible moieties (e.g., methoxy groups). Report discrepancies in CIF files for transparency .

Q. What strategies exist for analyzing the compound’s stability under various experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC (N, 10°C/min) to determine decomposition temperatures. Monitor melting points (182–184°C) via hot-stage microscopy .

- Solution Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C. Analyze degradation products via LC-MS .

- Light Sensitivity : Expose solid and solution samples to UV/visible light (300–800 nm) and track changes via UV-Vis spectroscopy .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.